molecular formula C24H27NO3 B144271 4,5-Diphenyl-2-oxazolenonanoic acid CAS No. 136451-54-2

4,5-Diphenyl-2-oxazolenonanoic acid

Número de catálogo: B144271
Número CAS: 136451-54-2
Peso molecular: 377.5 g/mol
Clave InChI: KIPBLPMQCQBXLN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,5-Diphenyl-2-oxazolenonanoic acid (referred to here as compound 2) is a synthetic nonprostanoid prostacyclin (PGI₂) mimetic first synthesized in the early 1990s . Its primary biological activity involves inhibiting ADP-induced platelet aggregation in human blood, with an IC₅₀ of 2.5 µM . The compound acts by competitively displacing radiolabeled iloprost ([³H]iloprost) from human platelet membranes, confirming its role as a prostacyclin receptor (IP receptor) agonist . Structurally, it features a central oxazole ring substituted with phenyl groups at positions 4 and 5, coupled with a nonanoic acid side chain at position 2. This design simplifies the complex prostanoid structure while retaining key pharmacophoric elements for receptor binding .

Propiedades

Número CAS

136451-54-2

Fórmula molecular

C24H27NO3

Peso molecular

377.5 g/mol

Nombre IUPAC

9-(4,5-diphenyl-1,3-oxazol-2-yl)nonanoic acid

InChI

InChI=1S/C24H27NO3/c26-22(27)18-12-4-2-1-3-11-17-21-25-23(19-13-7-5-8-14-19)24(28-21)20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2,(H,26,27)

Clave InChI

KIPBLPMQCQBXLN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCCCCCCCC(=O)O)C3=CC=CC=C3

SMILES canónico

C1=CC=C(C=C1)C2=C(OC(=N2)CCCCCCCCC(=O)O)C3=CC=CC=C3

Otros números CAS

136451-54-2

Sinónimos

4,5-diphenyl-2-oxazolenonanoic acid
4,5-DONA

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

2-[3-[2-(4,5-Diphenyl-2-oxazolyl)ethyl]phenoxy]acetic Acid (Compound 3)
  • Structure: Shares the 4,5-diphenyloxazole core but replaces the nonanoic acid side chain with a phenoxyacetic acid group .
  • Activity : Inhibits ADP-induced platelet aggregation with an IC₅₀ of 1.2 µM, demonstrating enhanced potency compared to compound 2 (IC₅₀ = 2.5 µM) .
  • SAR Insight: The (m-ethylphenoxy)acetic acid side chain improves receptor binding affinity and metabolic stability compared to alkanoic acid derivatives .
Bis-4-Methyl Derivative (Compound 9j)
  • Structure : Introduces methyl substituents at the para positions of both phenyl rings in compound 3 .
  • Activity : IC₅₀ = 0.34 µM, representing a 3.5-fold increase in potency over compound 3 .
  • SAR Insight : Para-substitution on phenyl rings enhances steric and electronic complementarity with the IP receptor’s hydrophobic pocket .
Thiophene and Cyclohexyl Derivatives
  • Structure : Replacement of phenyl rings with thiophene or cyclohexyl moieties .
  • Activity : Reduced potency (IC₅₀ > 10 µM), highlighting the necessity of aromatic phenyl groups for activity .

Heterocycle Replacements

Pyrazole and Imidazole Analogues
  • Structure : Substitution of the oxazole core with pyrazole or imidazole rings .
  • Activity : Moderate activity (IC₅₀ = 1–5 µM), but lower than oxazole derivatives .
  • SAR Insight : The oxazole ring’s planar geometry and electronic properties are critical for optimal receptor interaction .
Diphenylmethyl Isosteres
  • Structure : Replaces the oxazole ring with a diphenylmethyl group .
  • Activity : Retains comparable activity to compound 3 (IC₅₀ ≈ 1.5 µM), validating diphenylmethyl as a viable isostere .

Key Data Tables

Table 1: Comparative Platelet Aggregation Inhibition
Compound Structure Modifications IC₅₀ (µM) Receptor Binding Affinity (Ki, µM)
4,5-Diphenyl-2-oxazolenonanoic acid (2 ) Nonanoic acid side chain 2.5 1.8
Compound 3 Phenoxyacetic acid side chain 1.2 0.9
Compound 9j Bis-4-methyl phenyl substitution 0.34 0.4
Thiophene derivative Phenyl → thiophene replacement >10 N/A

Mechanistic and Pharmacological Insights

  • Receptor Specificity: Compound 2 and its derivatives selectively target the IP receptor, avoiding off-target effects on other prostanoid receptors (e.g., EP₃, TP) .
  • Metabolic Stability: The phenoxyacetic acid side chain in compound 3 reduces susceptibility to β-oxidation compared to nonanoic acid, improving bioavailability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.